1-(1H-Imidazol-2-yl)cyclopropanol
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Overview
Description
1-(1H-Imidazol-2-yl)cyclopropanol is a compound that features a cyclopropanol ring attached to an imidazole moiety. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which is known for its presence in many biologically active molecules. The cyclopropanol group adds a unique structural aspect to the compound, potentially influencing its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The cyclopropanol group can be introduced through various methods, including the reaction of cyclopropyl halides with imidazole derivatives under basic conditions.
Industrial Production Methods: Industrial production of 1-(1H-Imidazol-2-yl)cyclopropanol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(1H-Imidazol-2-yl)cyclopropanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the cyclopropanol ring can be oxidized to form a ketone.
Reduction: The imidazole ring can be reduced under specific conditions to form saturated derivatives.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Halogenation can be achieved using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products:
Oxidation: Formation of cyclopropanone derivatives.
Reduction: Formation of saturated imidazole derivatives.
Substitution: Formation of halogenated or alkylated imidazole derivatives.
Scientific Research Applications
1-(1H-Imidazol-2-yl)cyclopropanol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(1H-Imidazol-2-yl)cyclopropanol involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The cyclopropanol group may influence the compound’s binding affinity and specificity, enhancing its overall biological activity .
Comparison with Similar Compounds
1-(1H-Imidazol-2-yl)ethanol: Similar structure but with an ethanol group instead of cyclopropanol.
1-(1H-Imidazol-2-yl)methanol: Contains a methanol group, offering different reactivity and biological properties.
1-(1H-Imidazol-2-yl)propane: Features a propane group, which may affect its chemical and biological behavior.
Uniqueness: 1-(1H-Imidazol-2-yl)cyclopropanol is unique due to the presence of the cyclopropanol group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The strained three-membered ring of cyclopropanol can undergo unique reactions that are not possible with larger alkyl groups.
Properties
Molecular Formula |
C6H8N2O |
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Molecular Weight |
124.14 g/mol |
IUPAC Name |
1-(1H-imidazol-2-yl)cyclopropan-1-ol |
InChI |
InChI=1S/C6H8N2O/c9-6(1-2-6)5-7-3-4-8-5/h3-4,9H,1-2H2,(H,7,8) |
InChI Key |
BVKLAERKZQXLET-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=NC=CN2)O |
Origin of Product |
United States |
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